N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with a benzoyl group at the 2-position and a bromobenzamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzonitrile with a bromoethanone derivative.
Introduction of the Benzoyl Group: The benzoyl group is introduced at the 2-position of the benzofuran core through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Formation of the Bromobenzamide Group: The bromobenzamide group is introduced at the 3-position through a nucleophilic substitution reaction with 2-bromobenzoyl chloride and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of amide or ester derivatives .
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzamide group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- N-(2-benzoyl-1-benzofuran-3-yl)butanamide
- N-(2-acetyl benzofuran-3-yl) methacrylamide
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide is unique due to the presence of both a benzoyl group and a bromobenzamide group, which confer distinct chemical and biological properties. The bromine atom in the bromobenzamide group allows for further functionalization through substitution reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H14BrNO3 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide |
InChI |
InChI=1S/C22H14BrNO3/c23-17-12-6-4-10-15(17)22(26)24-19-16-11-5-7-13-18(16)27-21(19)20(25)14-8-2-1-3-9-14/h1-13H,(H,24,26) |
InChI Key |
HXUASQWVGPMBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.